

Application Notes and Protocols: Rhodium Carbonyl Chloride in Total Synthesis

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Compound of Interest

Compound Name: Rhodium carbonyl chloride

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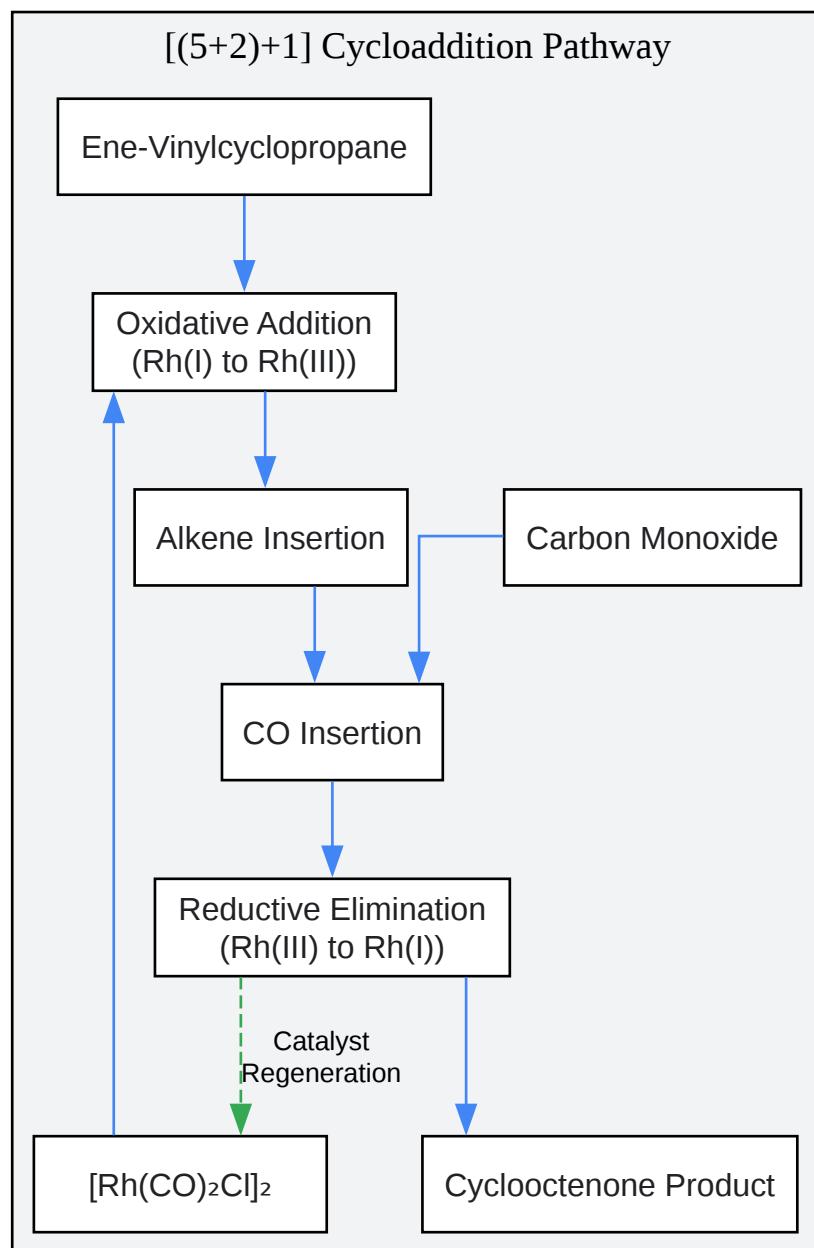
Rhodium carbonyl chloride, with the chemical formula $[\text{Rh}(\text{CO})_2\text{Cl}]_2$, is a pivotal catalyst in modern organic synthesis, enabling the construction of complex molecular architectures found in numerous natural products. Its efficacy in promoting a variety of cyclization and carbonylation reactions makes it an invaluable tool for the total synthesis of biologically active compounds. This document provides detailed application notes and protocols for the use of **rhodium carbonyl chloride** in key transformations, supported by data from notable total syntheses.

Rhodium-Catalyzed [(5+2)+1] Cycloaddition in the Total Synthesis of (+)-Asteriscanolide

The total synthesis of (+)-asteriscanolide, a sesquiterpene lactone, showcases the power of a rhodium(I)-catalyzed [(5+2)+1] cycloaddition of an ene-vinylcyclopropane (ene-VCP) with carbon monoxide. This key step efficiently constructs the challenging [6.3.0] bicyclic core of the natural product with excellent stereocontrol.^[1]

Reaction Principle

The reaction is initiated by the oxidative addition of the rhodium(I) catalyst to the vinylcyclopropane moiety. This is followed by insertion of the tethered alkene and subsequent carbon monoxide insertion into a rhodium-carbon bond. The sequence is terminated by a reductive elimination to furnish the cyclooctenone product.



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Caption: General workflow of the Rhodium-Catalyzed [(5+2)+1] Cycloaddition.

Experimental Protocol: Synthesis of Cyclooctenone Precursor to (+)-Asteriscanolide[2]

Materials:

- Ene-vinylcyclopropane substrate (1.0 equiv)
- Dichloromethane (CH₂Cl₂)
- **Rhodium carbonyl chloride**, [Rh(CO)₂Cl]₂ (0.05 equiv)
- Carbon monoxide (CO), balloon pressure

Procedure:

- A solution of the ene-vinylcyclopropane substrate (1.50 g, 5.1 mmol) in CH₂Cl₂ (50 mL) is prepared in a flame-dried flask.
- **Rhodium carbonyl chloride** (100 mg, 0.255 mmol, 0.05 equiv) is added to the solution.
- The flask is evacuated and backfilled with carbon monoxide from a balloon.
- The reaction mixture is stirred at room temperature for 12 hours.
- Upon completion, the solvent is removed under reduced pressure.
- The crude product is purified by silica gel chromatography to afford the desired cyclooctenone.

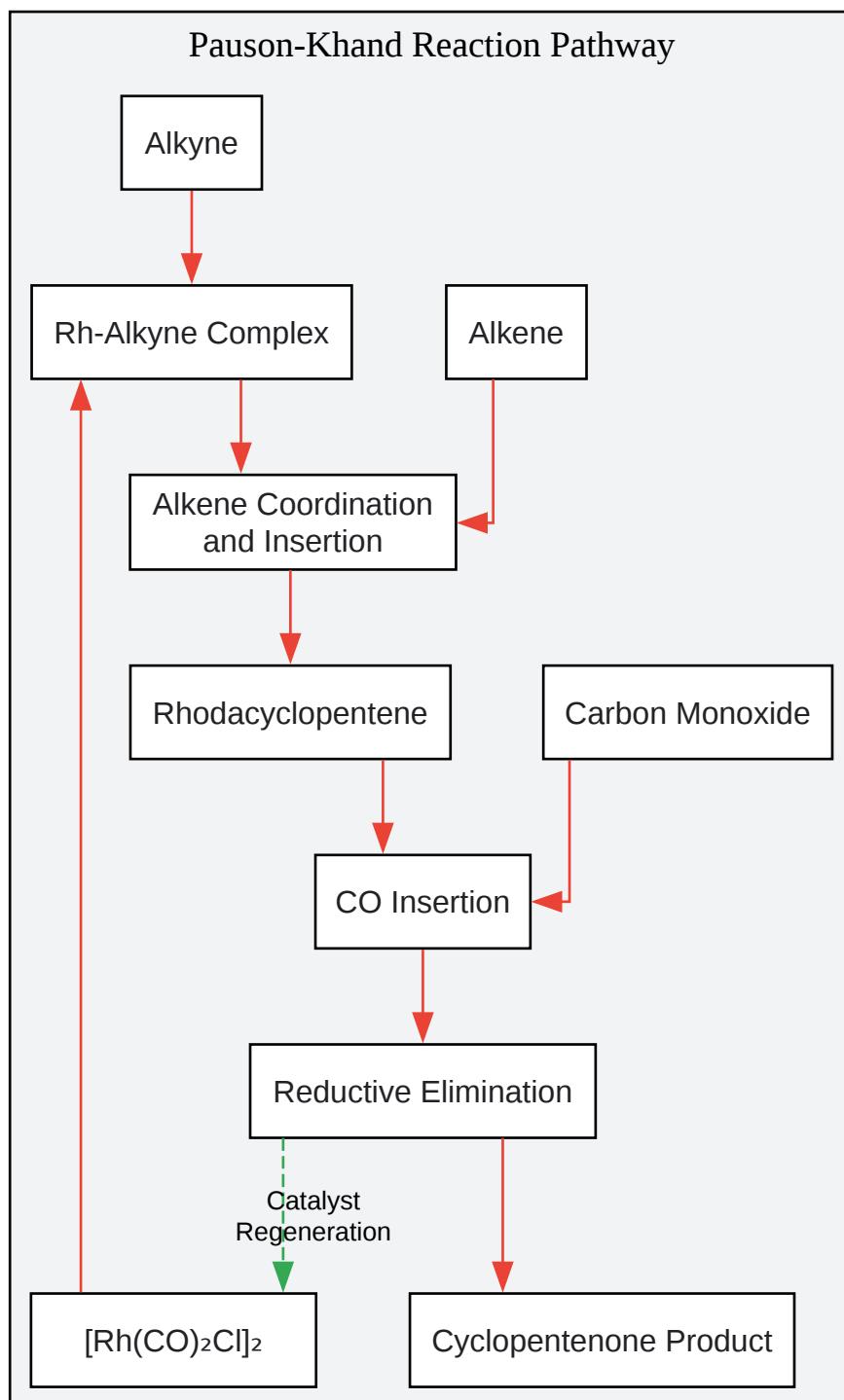
Substrate	Catalyst Loading (mol%)	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
Chiral ene-VCP	5	Toluene	90	12	70	[2]
Ene-VCP (30)	5	CH ₂ Cl ₂	rt	12	85	

Rhodium-Catalyzed Pauson-Khand Reaction in the Total Synthesis of Ingenol

The total synthesis of the complex diterpenoid ingenol, a potent protein kinase C activator, has been a formidable challenge. A key step in a concise synthesis developed by Baran and coworkers involves a Pauson-Khand reaction to construct a key portion of the carbon framework.^[3] While the Pauson-Khand reaction is classically mediated by cobalt, rhodium-catalyzed variants offer milder reaction conditions and broader functional group tolerance.

Reaction Principle

The rhodium-catalyzed Pauson-Khand reaction involves the [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. The catalytic cycle is believed to involve the formation of a rhodium-alkyne complex, followed by alkene insertion and carbonyl insertion, and finally reductive elimination to yield the product and regenerate the active rhodium catalyst.



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Caption: General workflow of the Rhodium-Catalyzed Pauson-Khand Reaction.

Representative Experimental Protocol for Intramolecular Pauson-Khand Reaction

Materials:

- Enyne substrate (1.0 equiv)
- Toluene, anhydrous
- **Rhodium carbonyl chloride**, $[\text{Rh}(\text{CO})_2\text{Cl}]_2$ (0.01-0.05 equiv)
- Carbon monoxide (CO), balloon or atmospheric pressure

Procedure:

- To a solution of the enyne substrate in anhydrous toluene is added **rhodium carbonyl chloride**.
- The reaction vessel is purged with carbon monoxide and maintained under a CO atmosphere (typically a balloon).
- The mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete as monitored by TLC or LC-MS.
- The reaction mixture is cooled to room temperature and the solvent is removed in vacuo.
- The residue is purified by column chromatography on silica gel to afford the bicyclic cyclopentenone.

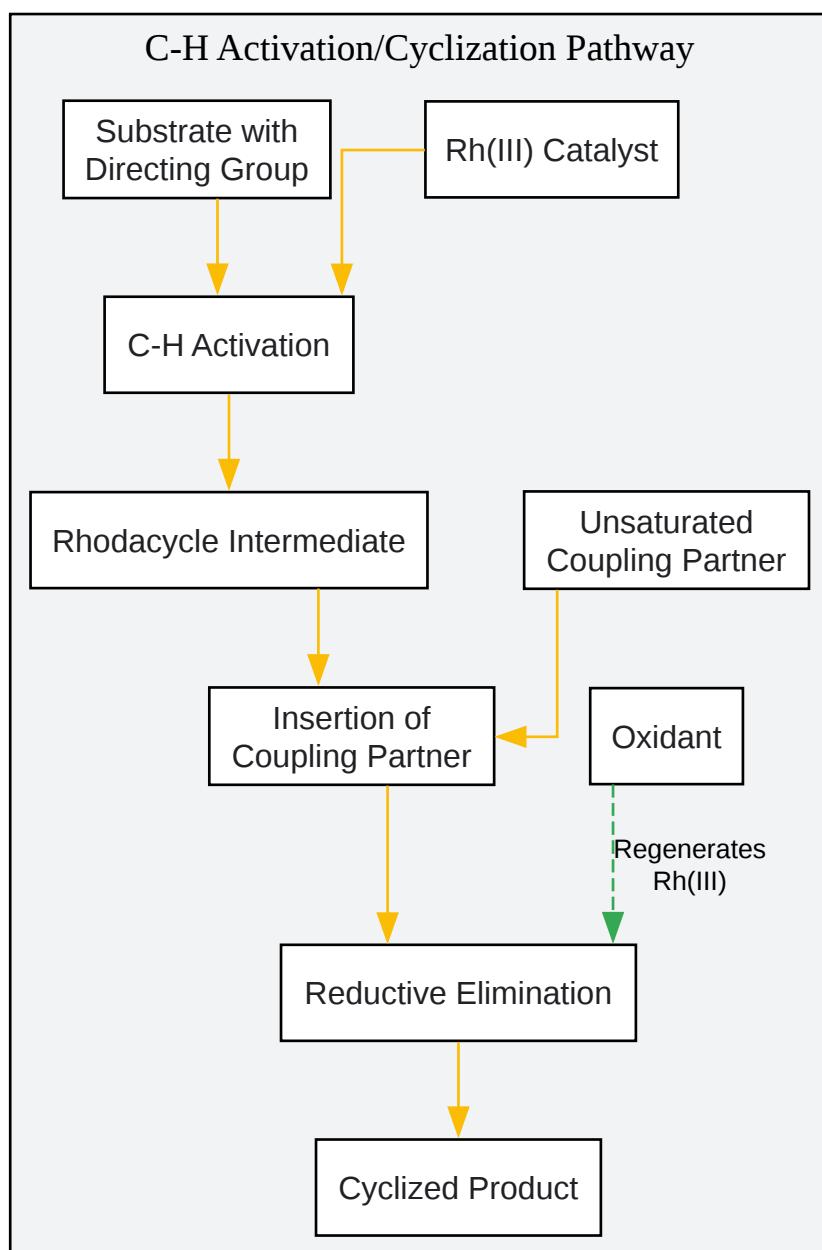
Substrate	Catalyst Loading (mol%)	Solvent	Temperature (°C)	Time (h)	Yield (%)	Reference
Allenyl Alkyne (Ingenol precursor)	Not specified	Toluene	110	Not specified	High	[3]
Representative Enyne	1-5	Toluene	80-110	12-24	60-90	General Procedure

Rhodium-Catalyzed C-H Activation/Cyclization in the Total Synthesis of Cassiarin C

The total synthesis of cassiarin C, a pyridone alkaloid, has been accomplished through a strategy that employs a rhodium-catalyzed C-H activation and cyclization sequence. This modern synthetic method allows for the direct formation of a pyridine ring, significantly streamlining the synthetic route.

Reaction Principle

This transformation typically involves the directed C-H activation of an aromatic or vinylic C-H bond by a rhodium(III) catalyst. The resulting rhodacycle then undergoes insertion of an unsaturated coupling partner (e.g., an alkyne or alkene), followed by reductive elimination to forge the new heterocyclic ring and regenerate the active rhodium(III) species. An external oxidant is often required to facilitate the catalytic cycle.



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References

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